Iprindole

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for major depressive disorder.

A tricyclic antidepressant that has actions and uses similar to those of AMITRIPTYLINE, but has only weak antimuscarinic and sedative effects. (From Martindale, The Extra Pharmacopoeia, 30th ed, p257)

Structure

3D Structure

Propiedades

IUPAC Name |

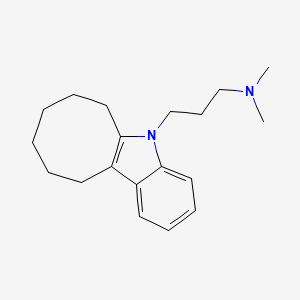

3-(6,7,8,9,10,11-hexahydrocycloocta[b]indol-5-yl)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2/c1-20(2)14-9-15-21-18-12-6-4-3-5-10-16(18)17-11-7-8-13-19(17)21/h7-8,11,13H,3-6,9-10,12,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLIGPBGDXASWPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCCCC2)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204145 | |

| Record name | Iprindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5560-72-5 | |

| Record name | Iprindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5560-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iprindole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005560725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iprindole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13496 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Iprindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Iprindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iprindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IPRINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69U0IKR8FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Iprindole's Nuanced Interaction with Serotonin and Norepinephrine Reuptake: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the atypical tricyclic antidepressant iprindole and its effects on serotonin and norepinephrine reuptake. Synthesizing data from a range of preclinical studies, this document offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's pharmacological profile, experimental methodologies used in its evaluation, and its proposed mechanisms of action.

Executive Summary

This compound, a tricyclic antidepressant developed in the 1960s, presents a unique pharmacological profile that distinguishes it from conventional tricyclic antidepressants (TCAs). While structurally similar to other TCAs, this compound exhibits remarkably weak inhibitory effects on the reuptake of serotonin (5-HT) and norepinephrine (NE).[1][2][3] This guide summarizes the quantitative data that substantiates this characteristic, details the experimental protocols for assessing monoamine reuptake inhibition, and explores the alternative hypothesis that this compound's antidepressant effects may be mediated through antagonism of 5-HT2A receptors and subsequent downstream modulation of dopaminergic pathways.[4][5]

Quantitative Analysis of this compound's Affinity for Serotonin and Norepinephrine Transporters

The interaction of this compound with the serotonin transporter (SERT) and the norepinephrine transporter (NET) has been quantified through various in vitro assays, primarily radioligand binding assays and uptake inhibition studies. The data consistently demonstrates this compound's low affinity for these transporters.

Binding Affinity (Ki)

Radioligand binding assays measure the affinity of a compound for a specific receptor or transporter. The inhibition constant (Ki) is a measure of this binding affinity; a lower Ki value indicates a higher affinity.

| Target Transporter | Ligand | Species | Tissue/Cell Line | Ki (nM) | Reference(s) |

| Serotonin Transporter (SERT) | This compound | Human | Recombinant | 1,620 - 3,300 | |

| Norepinephrine Transporter (NET) | This compound | Human | Recombinant | 1,262 |

Reuptake Inhibition (IC50)

Uptake inhibition assays measure the concentration of a compound required to inhibit the reuptake of a neurotransmitter by 50% (IC50). A lower IC50 value indicates greater potency as a reuptake inhibitor.

| Neurotransmitter | Species | Tissue/Preparation | IC50 (µM) | Reference(s) |

| Serotonin (5-HT) | Mouse | Brain Slices | 50 | [6] |

| Norepinephrine (NE) | Mouse | Brain Slices | 9 | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide, offering a framework for the in vitro and in vivo assessment of this compound's effects.

Radioligand Binding Assay for SERT and NET

This protocol outlines a typical radioligand binding assay to determine the Ki of a test compound for SERT and NET.

Objective: To determine the binding affinity of this compound for the serotonin and norepinephrine transporters.

Materials:

-

Cell membranes prepared from cells stably expressing human SERT or NET.

-

Radioligands: [3H]citalopram (for SERT) or [3H]nisoxetine (for NET).[7]

-

This compound (test compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a predetermined time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of radioligand binding against the concentration of this compound. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Uptake Inhibition Assay

This protocol describes a typical in vitro uptake assay using synaptosomes to measure the IC50 of a test compound for serotonin and norepinephrine reuptake.

Objective: To determine the potency of this compound in inhibiting the reuptake of serotonin and norepinephrine into nerve terminals.

Materials:

-

Synaptosomes (isolated nerve terminals) from rodent brain tissue (e.g., cortex, hippocampus).

-

Radiolabeled neurotransmitters: [3H]5-HT (serotonin) and [3H]NE (norepinephrine).

-

This compound (test compound).

-

Krebs-Ringer bicarbonate buffer (or similar physiological buffer).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Preparation: Prepare synaptosomes from the desired brain region.[6]

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound in the physiological buffer.

-

Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake process.

-

Incubation: Incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measurement: Lyse the synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of neurotransmitter uptake for each concentration of this compound and determine the IC50 value.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a freely moving animal.

Objective: To assess the in vivo effect of this compound administration on extracellular levels of serotonin and norepinephrine.

Materials:

-

Laboratory animals (e.g., rats).

-

Microdialysis probes.

-

Surgical equipment for probe implantation.

-

A perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

A fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., prefrontal cortex, hippocampus) of an anesthetized animal.[8]

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the microdialysis probe with aCSF at a slow, constant flow rate.

-

Sample Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the probe's semipermeable membrane, in fractions over time.

-

Drug Administration: Administer this compound to the animal (e.g., via intraperitoneal injection).

-

Continued Sampling: Continue to collect dialysate fractions to monitor changes in neurotransmitter levels post-drug administration.

-

Analysis: Analyze the concentration of serotonin and norepinephrine in the dialysate samples using HPLC-ED.[9]

-

Data Interpretation: Compare the neurotransmitter levels before and after this compound administration to determine its in vivo effect on monoamine reuptake.

Alternative Mechanism of Action: 5-HT2A Receptor Antagonism

Given this compound's weak activity at SERT and NET, its antidepressant effects are likely mediated by other mechanisms. A prominent hypothesis is that this compound acts as a 5-HT2A receptor antagonist.[3][10] Blockade of 5-HT2A receptors in the prefrontal cortex has been shown to increase dopamine release in this region, which is a common downstream effect of several atypical antipsychotics with antidepressant properties.[11][12][13]

Proposed Signaling Pathway

The proposed signaling pathway suggests that by blocking 5-HT2A receptors, which can have an inhibitory influence on dopaminergic neurons, this compound leads to an increase in dopaminergic activity. Chronic treatment with this compound has been shown to enhance dopamine metabolism in the frontal cortex and striatum of rats, supporting this hypothesis.[5]

Conclusion

The evidence strongly indicates that this compound is a weak inhibitor of both serotonin and norepinephrine reuptake. Its pharmacological profile suggests that its antidepressant efficacy is likely not primarily derived from monoamine reuptake inhibition, a mechanism central to the action of most tricyclic antidepressants. The alternative hypothesis, centered on 5-HT2A receptor antagonism and subsequent modulation of dopaminergic systems, provides a more plausible explanation for its therapeutic effects. Further research focusing on the in vivo validation of this pathway and its clinical relevance is warranted to fully elucidate the unique mechanism of action of this atypical antidepressant. This comprehensive understanding is crucial for the rational design and development of novel antidepressant therapies.

References

- 1. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. [this compound: a functional link between serotonin and noradrenaline systems?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Chronic treatment with this compound reduces immobility of rats in the behavioural 'despair' test by activating dopaminergic mechanisms in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Microdialysis studies of brain norepinephrine, serotonin, and dopamine release during ingestive behavior. Theoretical and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-HT(2A) and D(2) receptor blockade increases cortical DA release via 5-HT(1A) receptor activation: a possible mechanism of atypical antipsychotic-induced cortical dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Iprindole's Putative Role in Neuroplasticity and Neurogenesis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Iprindole, an atypical tricyclic antidepressant, has a long-established clinical efficacy that is mechanistically distinct from classical monoamine reuptake inhibition. This has led to the hypothesis that its therapeutic effects may be mediated by promoting neural plasticity and neurogenesis, a common downstream mechanism for many antidepressant agents. Direct quantitative evidence elucidating this compound's specific impact on these processes is notably sparse in existing literature. This technical guide synthesizes the available indirect evidence to construct a plausible molecular mechanism centered on intracellular signaling cascades, particularly the cAMP/PKA/CREB pathway. We provide standardized experimental protocols and hypothetical data to guide future research aimed at validating this proposed mechanism. The document outlines the key signaling pathways, presents detailed methodologies for essential experiments, and offers a framework for investigating this compound as a modulator of neuroplasticity.

Introduction: The this compound Anomaly

This compound is a tricyclic antidepressant (TCA) that presents a pharmacological paradox. Unlike most TCAs, it is a very weak and largely negligible inhibitor of both serotonin and norepinephrine reuptake[1]. Despite this, its clinical antidepressant effects are well-documented. This discrepancy suggests that this compound's mechanism of action diverges from the classical monoaminergic hypothesis and may instead converge on the downstream pathways that regulate brain structure and function.

The "neuroplasticity hypothesis" of depression posits that stress and depressive disorders are associated with neuronal atrophy and reduced neurogenesis, particularly in the hippocampus, and that antidepressant treatments work by reversing these structural deficits[2]. This is often mediated by the upregulation of neurotrophic factors, most notably Brain-Derived Neurotrophic Factor (BDNF), which is regulated by the transcription factor cAMP Response Element-Binding protein (CREB)[2]. This guide explores the hypothesis that this compound, despite its atypical primary pharmacology, engages these fundamental neuroplasticity pathways.

Proposed Mechanism of Action: A Focus on Intracellular Signaling

The most compelling, albeit dated, evidence for this compound's action beyond receptor binding points to its influence on intracellular second messenger systems.

Upregulation of the cAMP Pathway

Chronic administration of this compound has been shown to increase cAMP (cyclic adenosine monophosphate) concentrations in the rat brain. This effect is dependent on the Gαs protein and is not observed with acute treatment, aligning with the delayed therapeutic onset of antidepressants[3]. The elevation of cAMP is a critical upstream event that initiates a cascade promoting neuroplasticity.

This leads to the central proposed signaling pathway:

-

This compound Administration (Chronic): The drug engages an as-yet-unconfirmed upstream target.

-

Gαs Protein Activation: This leads to the activation of adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels activate PKA.

-

CREB Phosphorylation: PKA phosphorylates CREB, activating it as a transcription factor.

-

Gene Transcription: Phosphorylated CREB (pCREB) binds to the promoter regions of target genes, including BDNF.

-

Neurotrophin Synthesis: Increased transcription leads to the synthesis and release of BDNF.

-

Neuroplastic and Neurogenic Effects: BDNF, acting through its receptor TrkB, promotes synaptic plasticity, dendritic arborization, and the proliferation and survival of new neurons in the hippocampus.

Potential Upstream Targets

While the direct link is unconfirmed, this compound's known pharmacology offers potential upstream mechanisms for Gαs activation:

-

5-HT2A Receptor Antagonism: this compound is a known 5-HT2A antagonist. While 5-HT2A receptors are canonically Gq-coupled, extensive crosstalk exists between G-protein signaling pathways. Antagonism could indirectly disinhibit Gs-coupled pathways, leading to increased cAMP.

-

Glucocorticoid Receptor (GR) Modulation: Some studies have linked this compound to the modulation of GR phosphorylation and function[4][5]. Given the profound impact of stress and glucocorticoids on neuroplasticity, this represents another plausible, albeit complex, mechanism.

Quantitative Data (Hypothetical Framework)

Direct quantitative data on this compound's effect on neuroplasticity markers is lacking. The following table presents hypothetical, yet plausible, data based on effects observed with other antidepressants known to promote neurogenesis. This serves as a benchmark for future studies.

| Parameter | Assay | Control (Vehicle) | This compound (10 mg/kg) | Expected % Change | Reference Antidepressant (e.g., Fluoxetine) |

| Neurogenesis | BrdU+ cells/mm³ in DG | 3500 ± 450 | 5250 ± 600 | +50% | 5000 ± 550 |

| Cell Survival | BrdU+/NeuN+ cells | 1500 ± 200 | 2400 ± 300 | +60% | 2300 ± 280 |

| Signaling | pCREB/CREB Ratio | 1.0 ± 0.15 | 1.8 ± 0.25 | +80% | 1.9 ± 0.30 |

| Neurotrophins | BDNF Protein (pg/mg) | 120 ± 20 | 190 ± 30 | +58% | 200 ± 35 |

| Morphology | Dendritic Spine Density | 0.8 ± 0.1 spines/µm | 1.2 ± 0.15 spines/µm | +50% | 1.25 ± 0.2 spines/µm |

DG: Dentate Gyrus. Data are presented as Mean ± SEM and are purely illustrative.

Detailed Experimental Protocols

To validate the hypothesis, a series of well-defined preclinical experiments are required. The following protocols provide a standardized methodology.

Protocol: Adult Hippocampal Neurogenesis (BrdU Labeling)

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are housed under a 12h light/dark cycle with ad libitum access to food and water.

-

Drug Administration: Animals receive daily intraperitoneal (i.p.) injections of this compound (e.g., 10 mg/kg) or vehicle (0.9% saline) for 21 consecutive days.

-

BrdU Labeling: For cell proliferation studies, on day 22, animals receive a single i.p. injection of 5-bromo-2-deoxyuridine (BrdU; 200 mg/kg) and are sacrificed 2 hours later. For cell survival studies, animals receive daily BrdU injections (50 mg/kg, i.p.) for the last 5 days of drug treatment (days 17-21) and are sacrificed 3-4 weeks after the final injection.

-

Tissue Processing: Animals are deeply anesthetized and transcardially perfused with 0.9% saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed in 4% PFA overnight, and then transferred to a 30% sucrose solution. Coronal sections (40 µm) are cut using a cryostat.

-

Immunohistochemistry:

-

Free-floating sections are subjected to antigen retrieval (e.g., 2N HCl at 37°C for 30 min).

-

Sections are blocked (e.g., 3% normal goat serum with 0.3% Triton X-100) for 1 hour.

-

Incubate with primary antibody (e.g., mouse anti-BrdU, 1:400) overnight at 4°C. For survival/phenotyping, co-incubate with a neuronal marker (e.g., rabbit anti-NeuN, 1:500).

-

Incubate with appropriate fluorescent secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594) for 2 hours.

-

Mount sections and counterstain with DAPI.

-

-

Quantification: BrdU-positive cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus are quantified using unbiased stereological methods or by counting cells in systematically selected sections using a fluorescence microscope.

Protocol: Western Blot for BDNF and pCREB/CREB

-

Tissue Preparation: Following chronic treatment, animals are sacrificed by decapitation. The hippocampus is rapidly dissected on ice, flash-frozen in liquid nitrogen, and stored at -80°C.

-

Protein Extraction: Hippocampal tissue is homogenized in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Lysates are centrifuged (e.g., 14,000 x g for 15 min at 4°C), and the supernatant containing the protein is collected. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis. Proteins are then transferred to a PVDF membrane.

-

Immunoblotting:

-

Membranes are blocked (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., rabbit anti-BDNF 1:1000, rabbit anti-pCREB 1:1000, rabbit anti-CREB 1:1000, or mouse anti-β-actin 1:5000) overnight at 4°C.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit HRP, 1:2000) for 1 hour.

-

-

Detection and Analysis: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band densities are quantified using software like ImageJ. Levels of pCREB and BDNF are normalized to total CREB and β-actin, respectively.

Protocol: Dendritic Spine Morphology (Golgi-Cox Staining)

-

Tissue Processing: Following chronic treatment, brains are extracted without perfusion and processed using a commercial Golgi-Cox staining kit (e.g., FD Rapid GolgiStain™ Kit) according to the manufacturer's instructions. This typically involves immersion in an impregnation solution for 2 weeks in the dark.

-

Sectioning: Brains are sectioned on a vibratome at 100-150 µm thickness.

-

Staining Development: Sections are developed, dehydrated through an ethanol series, cleared, and coverslipped.

-

Analysis: Pyramidal neurons in the CA1 or CA3 region of the hippocampus are identified under a brightfield microscope. High-magnification images (100x oil-immersion objective) of secondary or tertiary dendritic segments are captured.

-

Quantification: The number of dendritic spines along a defined length (e.g., 50 µm) of dendrite is counted manually or with imaging software. Spine density is expressed as the number of spines per µm.

Conclusion and Future Directions

The existing evidence, while indirect, strongly suggests that this compound's antidepressant effects are likely mediated through the promotion of neuroplasticity via the upregulation of the cAMP-PKA-CREB signaling cascade. Its atypical pharmacological profile makes it a valuable tool for dissociating the neuroplastic effects of antidepressants from direct monoamine reuptake inhibition.

Critical future work should focus on:

-

Direct Validation: Conducting the experiments outlined in this guide to obtain direct, quantitative evidence of this compound's effects on neurogenesis, BDNF levels, and dendritic morphology.

-

Upstream Target Identification: Utilizing modern techniques such as chemoproteomics or receptor screening assays to identify the direct molecular target(s) through which this compound initiates the cAMP signaling cascade.

-

Functional Consequences: Correlating the observed molecular and cellular changes with behavioral outcomes in validated animal models of depression to establish a causal link between this compound-induced neuroplasticity and its therapeutic action.

By systematically addressing these questions, the scientific community can fully elucidate the mechanism of this anomalous antidepressant and potentially uncover novel targets for future drug development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Neuroplasticity and Mechanisms of Action of Acute and Chronic Treatment with Antidepressants in Preclinical Studies | MDPI [mdpi.com]

- 3. The Role of G-proteins and G-protein Regulating Proteins in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The glucocorticoid receptor: Pivot of depression and of antidepressant treatment? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antidepressant drugs inhibit glucocorticoid receptor-mediated gene transcription – a possible mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Iprindole In Vivo Studies: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental design for in vivo studies involving Iprindole, an atypical tricyclic antidepressant. The following sections detail experimental protocols for common preclinical models of depression, methods for neurochemical analysis, and considerations for drug interaction studies.

Overview of this compound's In Vivo Pharmacological Profile

This compound distinguishes itself from typical tricyclic antidepressants (TCAs) by being a weak inhibitor of serotonin and norepinephrine reuptake. Its antidepressant effects are thought to be mediated through alternative mechanisms, including potential downstream effects on dopaminergic systems. In vivo studies are crucial for elucidating these mechanisms and evaluating the therapeutic potential of this compound.

Animal Models of Depression for this compound Evaluation

Forced Swim Test (FST) / Behavioural Despair Test

The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for antidepressant efficacy. The test is based on the principle that an animal will cease escape behaviors (swimming) and become immobile when placed in an inescapable, stressful situation (a cylinder of water). Antidepressant treatment is expected to reduce the duration of immobility.

Experimental Protocol: Chronic this compound Administration in Rats

This protocol is based on a study demonstrating the efficacy of chronic this compound treatment in the rat FST.

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Housing: Standard laboratory conditions (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum).

-

Drug Preparation: this compound hydrochloride is dissolved in physiological saline (0.9% NaCl).

-

Dosing Regimen:

-

Treatment Group: this compound (10 mg/kg, intraperitoneal injection) administered once daily for 21 consecutive days.[1]

-

Control Group: Vehicle (physiological saline) administered once daily for 21 consecutive days.

-

-

Forced Swim Test Procedure:

-

Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.

-

Pre-test Session (Day 20): Each rat is placed in the cylinder for a 15-minute swim session. This session is for habituation and is not scored for immobility.

-

Test Session (Day 21): One hour after the final drug/vehicle administration, each rat is placed in the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.

-

Behavioral Scoring: The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) is measured during the 5-minute test session.

-

-

Expected Outcome: Chronic treatment with this compound is expected to significantly reduce the immobility time compared to the vehicle-treated control group.

Experimental Workflow: Forced Swim Test

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is a well-validated animal model of depression that induces a state of anhedonia, a core symptom of depression, in rodents. Anhedonia is assessed by a decrease in the preference for a palatable sucrose solution over water.

Experimental Protocol: this compound in a Rat CUMS Model

While a specific CUMS protocol for this compound is not extensively detailed in the literature, the following represents a standard CUMS procedure that can be adapted for evaluating this compound.

-

Animals: Male Wistar rats (180-200 g).

-

Housing: Initially group-housed for acclimation, then single-housed during the CUMS procedure.

-

Sucrose Preference Baseline:

-

Prior to the stress regimen, rats are habituated to a 1% sucrose solution for 48 hours, with two bottles in each cage (one with 1% sucrose, one with water).

-

A baseline sucrose preference is established over a 24-hour period. Bottle positions are swapped after 12 hours to avoid place preference.

-

-

CUMS Procedure (4-6 weeks):

-

Rats are subjected to a series of mild, unpredictable stressors daily. The schedule of stressors should be random to prevent habituation.

-

Examples of Stressors:

-

Stroboscopic illumination (4 hours)

-

Tilted cage (45°) (12 hours)

-

Soiled cage (200 ml of water in sawdust bedding) (8 hours)

-

Reversal of light/dark cycle

-

Food or water deprivation (12-18 hours)

-

Crowded housing (24 hours)

-

Exposure to an empty water bottle (1 hour)

-

-

-

This compound Treatment:

-

Starting from the third week of the CUMS protocol, rats are administered this compound (e.g., 10 mg/kg, i.p.) or vehicle daily.

-

-

Sucrose Preference Test (Weekly):

-

The sucrose preference test is conducted weekly to monitor the progression of anhedonia and the therapeutic effect of this compound.

-

Sucrose preference is calculated as: (Sucrose intake (g) / (Sucrose intake (g) + Water intake (g))) x 100%.

-

-

Expected Outcome: The CUMS procedure is expected to induce a significant decrease in sucrose preference. Chronic this compound treatment is hypothesized to reverse this deficit, restoring sucrose preference to baseline levels.

Drug-Drug Interaction Studies

This compound is known to be a potent inhibitor of certain cytochrome P450 (CYP450) enzymes, which can lead to significant drug-drug interactions.

Experimental Design: In Vivo CYP450 Inhibition Study

-

Objective: To assess the potential of this compound to alter the pharmacokinetics of a co-administered drug that is a known substrate of a specific CYP450 enzyme.

-

Animal Model: Typically rats or mice.

-

Study Groups:

-

Control Group: Administered the probe substrate alone.

-

Treatment Group: Pre-treated with this compound for a specified period, followed by administration of the probe substrate.

-

-

Probe Substrates: Select a probe substrate specific for the CYP450 isoform of interest (e.g., caffeine for CYP1A2, tolbutamide for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).

-

Procedure:

-

The treatment group receives this compound at a defined dose and schedule.

-

At a specified time after the final this compound dose, both groups are administered the probe substrate.

-

Serial blood samples are collected at predetermined time points.

-

Plasma concentrations of the probe substrate and its major metabolite are quantified using a validated analytical method (e.g., LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (maximum concentration), and t1/2 (half-life) for the probe substrate in both groups.

-

-

Interpretation: A significant increase in the AUC and Cmax of the probe substrate in the this compound-treated group compared to the control group indicates inhibition of the respective CYP450 enzyme.

Data Presentation

Quantitative data from these studies should be summarized in tables for clear comparison.

Table 1: Effect of Chronic this compound on Immobility Time in the Rat Forced Swim Test

| Treatment Group | Dose (mg/kg, i.p.) | Duration | N | Immobility Time (seconds, Mean ± SEM) |

| Vehicle | - | 21 days | 10 | 150 ± 12.5 |

| This compound | 10 | 21 days | 10 | 85 ± 9.8* |

*p < 0.05 compared to Vehicle group.

Table 2: Effect of this compound on Sucrose Preference in the CUMS Model

| Treatment Group | Week 0 (Baseline) | Week 4 (CUMS) | Week 6 (CUMS + Treatment) |

| Sucrose Preference (%, Mean ± SEM) | |||

| Control + Vehicle | 85 ± 4.2 | 83 ± 3.9 | 84 ± 4.5 |

| CUMS + Vehicle | 84 ± 3.8 | 55 ± 5.1 | 52 ± 4.7 |

| CUMS + this compound | 85 ± 4.0 | 56 ± 4.9* | 78 ± 5.3# |

*p < 0.05 compared to Control + Vehicle group. #p < 0.05 compared to CUMS + Vehicle group.

Table 3: Effect of this compound on Brain Monoamine Levels (ng/mg tissue, Mean ± SEM)

| Treatment Group | Brain Region | Dopamine | Norepinephrine | Serotonin |

| Vehicle | Prefrontal Cortex | 2.5 ± 0.3 | 1.8 ± 0.2 | 3.1 ± 0.4 |

| This compound | Prefrontal Cortex | 3.8 ± 0.4 | 1.9 ± 0.2 | 3.3 ± 0.5 |

| Vehicle | Striatum | 10.2 ± 1.1 | 0.5 ± 0.1 | 1.5 ± 0.2 |

| This compound | Striatum | 14.5 ± 1.5 | 0.6 ± 0.1 | 1.6 ± 0.2 |

*p < 0.05 compared to Vehicle group.

References

Application Notes and Protocols for Iprindole Administration in Rodent Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of iprindole, an atypical tricyclic antidepressant, in common rodent behavioral paradigms. Detailed protocols for the Forced Swim Test, Tail Suspension Test, and Open Field Test are provided, along with quantitative data from relevant studies and a summary of the drug's mechanism of action.

Mechanism of Action

This compound is distinguished from typical tricyclic antidepressants (TCAs) by its primary mechanism of action. Unlike classic TCAs that primarily inhibit the reuptake of serotonin and norepinephrine, this compound is a weak inhibitor of these monoamine transporters.[1] Its antidepressant effects are thought to be mediated through its antagonist activity at serotonin 5-HT2A receptors. This action is believed to indirectly influence dopaminergic systems, contributing to its behavioral effects.[1]

Signaling Pathway of this compound

The proposed signaling pathway for this compound's action involves the blockade of 5-HT2A receptors, which are Gq-protein coupled. This antagonism is thought to modulate downstream dopaminergic pathways, which are implicated in the regulation of mood and behavior.

Quantitative Data Summary

The following tables summarize the reported effects of this compound administration in key rodent behavioral tests. Due to limited available dose-response data for this compound, data for other relevant antidepressants are included for comparative context.

Table 1: Forced Swim Test (FST) - Rat

| Compound | Dose Range (mg/kg) | Administration Route | Dosing Regimen | Key Finding |

| This compound | 10 | Intraperitoneal (i.p.) | Once daily for 21 days | Markedly reduced immobility time.[1] |

| Imipramine | 2.5 - 5.0 | Not Specified | 7 or 14 days | Reduced immobility time.[2] |

| Amitriptyline | 15 | Not Specified | Not Specified | Reduced immobility time in "high immobility" rats.[3] |

Table 2: Tail Suspension Test (TST) - Mouse

| Compound | Dose Range (mg/kg) | Administration Route | Dosing Regimen | Key Finding |

| Imipramine | 30 | Not Specified | Acute | Reduced immobility in high immobility scorers.[4] |

| Desipramine | 30 | Not Specified | Acute | Reduced immobility in high immobility scorers.[4] |

| Paroxetine | 10 | Not Specified | Acute | Reduced immobility in high immobility scorers.[4] |

Table 3: Open Field Test (OFT) - Rat

| Compound | Dose Range (mg/kg) | Administration Route | Dosing Regimen | Key Finding |

| This compound | Not Specified | Not Specified | Neonatal | No significant difference in open field locomotion in adult rats.[5] |

| Amitriptyline | 5, 10, 15 | Oral | 21 days | Initial increase, then suppression of horizontal locomotion and rearing.[6] |

Experimental Protocols

The following are detailed protocols for conducting behavioral studies with this compound in rodents.

Forced Swim Test (FST) - Rat Protocol

This protocol is adapted from standard FST procedures and incorporates a chronic dosing schedule reported for this compound.[1][7][8][9][10]

Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline)

-

Male Sprague-Dawley rats (200-250 g)

-

Cylindrical containers (40 cm high, 20 cm in diameter)

-

Water (25 ± 1°C)

-

Video recording equipment

-

Animal scale

-

Syringes and needles for injection

Procedure:

-

Animal Preparation and Acclimation:

-

House rats individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

-

Allow at least one week for acclimation to the housing conditions before the start of the experiment.

-

Handle the rats for a few minutes each day for 3-5 days prior to the first injection to minimize stress.

-

-

Drug Preparation and Administration:

-

Dissolve this compound hydrochloride in the appropriate vehicle (e.g., sterile saline) to achieve the desired concentration for a 10 mg/kg dose.

-

Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for 21 consecutive days.

-

-

Forced Swim Test:

-

Pre-swim Session (Day 21): One hour after the final injection, place each rat individually into a cylinder filled with 30 cm of water (25 ± 1°C). Allow the rat to swim for 15 minutes. After the session, remove the rat, dry it with a towel, and return it to its home cage.

-

Test Session (Day 22): Approximately 24 hours after the pre-swim session, and one hour after the final drug/vehicle administration, place the rat back into the same cylinder with fresh water.

-

Record the session for 5 minutes.

-

-

Data Analysis:

-

A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test session.

-

Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

-

Compare the mean immobility time between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test).

-

Tail Suspension Test (TST) - Mouse Protocol

This protocol is a standard procedure for the TST and can be adapted for use with this compound.[4][11][12][13][14][15]

Objective: To evaluate the antidepressant-like activity of this compound by measuring the duration of immobility in mice suspended by their tails.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline)

-

Male CD-1 or C57BL/6 mice (20-25 g)

-

Tail suspension apparatus (a horizontal bar raised at least 50 cm from the floor)

-

Adhesive tape

-

Video recording equipment

-

Animal scale

-

Syringes and needles for injection

Procedure:

-

Animal Preparation and Acclimation:

-

House mice individually in a controlled environment with a 12-hour light/dark cycle.

-

Allow at least one week for acclimation.

-

Handle mice daily for 3-5 days before the test.

-

-

Drug Preparation and Administration:

-

Prepare this compound solution at the desired concentrations.

-

Administer this compound or vehicle (e.g., via i.p. injection) 30-60 minutes before the test.

-

-

Tail Suspension Test:

-

Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

-

Suspend the mouse by taping the free end of the tape to the horizontal bar. The mouse's head should be approximately 20-25 cm from the floor.

-

Record the behavior for a total of 6 minutes.

-

-

Data Analysis:

-

A trained observer, blind to the treatment groups, should score the total time the mouse remains immobile during the 6-minute test.

-

Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

Compare the mean immobility times between the different dose groups and the vehicle control group using an appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).

-

Open Field Test (OFT) - Rat/Mouse Protocol

This protocol is a standard method to assess general locomotor activity and anxiety-like behavior.[5][6][16][17][18][19][20][21]

Objective: To determine the effects of this compound on locomotor activity and exploratory behavior in an open field arena.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., sterile saline)

-

Rats or mice

-

Open field apparatus (a square or circular arena with walls, typically made of a non-porous material for easy cleaning)

-

Video tracking software or photobeam detection system

-

Animal scale

-

Syringes and needles for injection

Procedure:

-

Animal Preparation and Acclimation:

-

House animals as described in the previous protocols.

-

Allow at least one week for acclimation.

-

Handle animals for several days leading up to the test.

-

-

Drug Preparation and Administration:

-

Prepare this compound solutions at various concentrations to assess a dose-response relationship.

-

Administer this compound or vehicle 30-60 minutes prior to placing the animal in the open field.

-

-

Open Field Test:

-

Gently place the animal in the center of the open field arena.

-

Allow the animal to explore the arena for a predetermined amount of time (typically 5 to 30 minutes).

-

Record the session using video tracking software or a photobeam system.

-

Thoroughly clean the arena with 70% ethanol or a suitable disinfectant between each animal to eliminate olfactory cues.

-

-

Data Analysis:

-

Analyze the recordings to quantify various locomotor and exploratory parameters, including:

-

Total distance traveled: The overall distance the animal moves within the arena.

-

Time spent in the center zone vs. periphery: A measure of anxiety-like behavior, with more time in the center suggesting reduced anxiety.

-

Rearing frequency: The number of times the animal stands on its hind legs.

-

Grooming duration: The total time spent grooming.

-

-

Compare the means of these parameters across the different this compound dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

-

References

- 1. Chronic treatment with this compound reduces immobility of rats in the behavioural 'despair' test by activating dopaminergic mechanisms in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Immobility time during the forced swimming test predicts sensitivity to amitriptyline, whereas traveled distance in the circular corridor indicates resistance to treatment in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Individual differences in response to imipramine in the mouse tail suspension test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of neonatally administered this compound on adult behaviors of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. treat-nmd.org [treat-nmd.org]

- 7. animal.research.wvu.edu [animal.research.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-immobility activity of different antidepressant drugs using the tail suspension test in normal or reserpinized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. meliordiscovery.com [meliordiscovery.com]

- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 16. moodandemotion.org [moodandemotion.org]

- 17. Prototypical anxiolytics do not reduce anxiety-like behavior in the open field in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of motor activity and anxiety-related behaviour in rodents: methodological aspects and role of nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Changes of Locomotor Activity by Dopamine D2, D3 Agonist Quinpirole in Mice Using Home-cage Monitoring System - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Open Field Test | Springer Nature Experiments [experiments.springernature.com]

- 21. Pharmacological evaluation of a modified open-field test sensitive to anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Iprindole in the Forced Swim Test

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iprindole is an atypical tricyclic antidepressant that has demonstrated efficacy in preclinical models of depression, such as the Forced Swim Test (FST).[1][2] Unlike typical tricyclic antidepressants, this compound is a weak inhibitor of serotonin and norepinephrine reuptake.[3] Its antidepressant-like effects are thought to be mediated through other mechanisms, including antagonism of 5-HT2 receptors and downstream modulation of the dopaminergic system.[3][4] The Forced Swim Test is a widely used behavioral assay to assess antidepressant-like activity in rodents.[5] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.[5]

These application notes provide a detailed protocol for utilizing this compound in the forced swim test in rodents.

Data Presentation

The following table summarizes representative quantitative data on the effects of this compound in the forced swim test. Data is presented as the mean duration of immobility.

| Species | Treatment | Dosage (mg/kg) | Administration Route | Regimen | Immobility (seconds) | Percent Change from Control | Reference |

| Rat | Control (Vehicle) | N/A | i.p. | Chronic | ~180 | N/A | [6] |

| Rat | This compound | 10 | i.p. | Chronic | ~120 | -33% | [6] |

Note: The values in this table are approximate and intended for illustrative purposes based on descriptions of significant reductions in immobility from the cited literature. Actual results may vary based on experimental conditions.

Experimental Protocols

Standard Forced Swim Test Protocol (Rodents)

This protocol is a generalized procedure for conducting the forced swim test.

Apparatus:

-

A transparent glass or plastic cylinder.

-

For rats: 40-60 cm in height and 20 cm in diameter.

-

For mice: 25 cm in height and 10 cm in diameter.

-

-

The cylinder is filled with water (23-25°C) to a depth of 30 cm for rats or 15 cm for mice, preventing the animal from touching the bottom with its tail or hind limbs.[7]

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1-2 hours before the experiment.

-

Pre-test Session (Day 1):

-

Test Session (Day 2):

-

24 hours after the pre-test session, place the animal back into the cylinder for a 5-minute test session.[8]

-

Record the entire 5-minute session for subsequent analysis.

-

After the session, remove the animal, dry it, and return it to its home cage.

-

Data Analysis:

-

The duration of immobility during the 5-minute test session is scored. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

-

Other behaviors such as swimming and climbing can also be scored separately to provide additional information about the drug's mechanism of action.

This compound Administration Protocol for the Forced Swim Test

This protocol details the administration of this compound for the FST.

Materials:

-

This compound hydrochloride

-

Vehicle (e.g., saline or distilled water)

-

Standard laboratory equipment for injections (syringes, needles, etc.)

Procedure:

Acute Administration:

-

Prepare a solution of this compound in the chosen vehicle at the desired concentration.

-

Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time point before the test session (e.g., 30, 60, or 120 minutes prior).

-

Conduct the test session of the FST as described in the standard protocol.

Chronic Administration:

-

Administer this compound or vehicle daily for a predetermined period (e.g., 7, 14, or 21 days).

-

On the final day of treatment, administer the last dose at a specified time before the FST test session.

-

Conduct the test session of the FST as described in the standard protocol. A common chronic dosing schedule involves daily injections for 21 days, with the final injection given 1 hour before the test.[6]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the Forced Swim Test with this compound administration.

Proposed Signaling Pathway of this compound

Caption: Proposed signaling pathway for the antidepressant-like effects of this compound.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. [this compound: a functional link between serotonin and noradrenaline systems?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. animal.research.wvu.edu [animal.research.wvu.edu]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for High-Throughput Screening of Iprindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iprindole is an atypical tricyclic antidepressant distinguished by its unique pharmacological profile. Unlike many other tricyclics, it is a notably weak inhibitor of serotonin and norepinephrine reuptake.[1][2][3] Its therapeutic effects are thought to be mediated through antagonism of 5-HT2 receptors and potential downstream dopaminergic mechanisms.[2][4] this compound also exhibits antihistaminic and anticholinergic properties.[1][5] The development of high-throughput screening (HTS) assays for this compound derivatives is crucial for identifying novel compounds with improved efficacy and selectivity. These application notes provide detailed protocols for various HTS methods suitable for screening this compound derivatives, focusing on their potential interactions with monoamine transporters and relevant signaling pathways.

Target Selection and Assay Principles

The primary targets for screening this compound derivatives include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), as well as 5-HT2 receptors. The choice of assay depends on the specific aspect of drug-target interaction to be measured, such as direct binding, uptake inhibition, or changes in cellular membrane potential. Both fluorescence-based and radioligand-based assays are amenable to high-throughput formats.[6][7][8]

Data Presentation: Comparative Analysis of Screening Methods

The following table summarizes the key quantitative parameters for the high-throughput screening assays detailed in this document.

| Assay Type | Target(s) | Principle | Throughput | Readout | Key Parameters |

| Fluorescence-Based Neurotransmitter Uptake Assay | SERT, NET, DAT | Measures the inhibition of fluorescent substrate uptake into cells expressing the target transporter.[6][9] | High (384-well) | Fluorescence Intensity | IC50, % Inhibition |

| FLIPR Membrane Potential Assay | SERT, NET, DAT | Detects changes in cell membrane potential upon transporter activity using a fluorescent dye.[10][11][12] | High (384/1536-well) | Fluorescence Intensity | IC50, EC50 |

| Radioligand Binding Assay (Competition) | 5-HT2 Receptors, SERT, NET, DAT | Measures the ability of a test compound to displace a radiolabeled ligand from its target.[13][14][15] | Medium to High | Scintillation Counting | Ki, IC50 |

| Scintillation Proximity Assay (SPA) for Uptake | SERT, NET, DAT | A homogeneous assay measuring the uptake of a radiolabeled substrate into cells grown on a scintillating microplate.[8][16] | High (384-well) | Scintillation Counts | IC50, % Inhibition |

Experimental Protocols

Fluorescence-Based Neurotransmitter Uptake Assay

This assay provides a non-radioactive method to screen for inhibitors of monoamine transporters.[6][9]

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices)[9]

-

Test compounds (this compound derivatives)

-

Poly-D-lysine coated 96- or 384-well black, clear-bottom microplates

-

HBSS (Hank's Balanced Salt Solution) with 0.1% BSA

-

Fluorescence microplate reader with bottom-read capability

Protocol:

-

Cell Plating: Plate the transporter-expressing cells onto poly-D-lysine coated microplates at a density of 10,000-20,000 cells per well and incubate overnight at 37°C, 5% CO2.

-

Compound Addition: Prepare serial dilutions of the this compound derivatives in HBSS/0.1% BSA. Remove the cell culture medium and add the compound dilutions to the wells. Incubate for 10-20 minutes at 37°C.

-

Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Add the dye solution to each well.

-

Signal Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 30 minutes, or as an endpoint reading.

-

Data Analysis: Determine the IC50 values for each compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic equation.

FLIPR Membrane Potential Assay

This assay is suitable for identifying modulators of electrogenic transporters like the monoamine transporters.[10][17]

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)[10][11]

-

Test compounds (this compound derivatives)

-

96- or 384-well black, clear-bottom microplates

-

Assay buffer (e.g., HBSS)

-

FLIPR instrument (or equivalent fluorescence imaging plate reader)

Protocol:

-

Cell Plating: Plate cells as described in the previous protocol.

-

Dye Loading: Prepare the membrane potential dye solution according to the kit instructions and add it to the cells. Incubate for 30-60 minutes at 37°C.

-

Compound Preparation: Prepare concentrated solutions of the this compound derivatives in a separate plate.

-

Signal Measurement: Place both the cell plate and the compound plate into the FLIPR instrument. The instrument will add the compounds to the cells and simultaneously measure the change in fluorescence intensity.

-

Data Analysis: The change in fluorescence is proportional to the membrane potential. Analyze the data to determine the inhibitory or stimulatory effects of the compounds and calculate IC50 or EC50 values.

Radioligand Competition Binding Assay

This "gold standard" assay determines the binding affinity of test compounds to the target receptor or transporter.[14]

Materials:

-

Cell membranes prepared from cells expressing the target (e.g., 5-HT2A receptor, SERT)

-

Radioligand (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Citalopram for SERT)

-

Test compounds (this compound derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., Mianserin for 5-HT2A, Fluoxetine for SERT)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Protocol:

-

Assay Setup: In a 96-well plate, add the assay buffer, radioligand, test compound at various concentrations, and cell membranes.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Scintillation Proximity Assay (SPA) for Transporter Uptake

This homogeneous assay format is highly amenable to HTS and avoids separation steps.[16][18][19]

Materials:

-

HEK293 cells stably expressing the target transporter

-

Cytostar-T scintillating microplates

-

Radiolabeled substrate (e.g., [3H]-Serotonin for SERT)

-

Test compounds (this compound derivatives)

-

Assay buffer

Protocol:

-

Cell Plating: Plate the transporter-expressing cells directly into the Cytostar-T scintillating microplates and grow to confluence.[16]

-

Compound Addition: Add the test compounds at various concentrations to the cell monolayers.

-

Substrate Addition: Add the radiolabeled substrate to initiate the uptake reaction.

-

Signal Measurement: Immediately place the plate in a microplate scintillation counter and measure the signal in real-time. Cellular uptake brings the radiolabel into close proximity with the scintillant in the plate, generating a light signal.[16]

-

Data Analysis: The rate of increase in scintillation counts reflects the transporter activity. Determine the inhibitory effect of the compounds and calculate their IC50 values.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's mechanism of action.

Caption: High-throughput screening workflow.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 5-HT Receptor | TargetMol [targetmol.com]

- 4. [this compound: a functional link between serotonin and noradrenaline systems?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. moleculardevices.com [moleculardevices.com]

- 10. FLIPR Membrane Potential Assay Kits | Molecular Devices [moleculardevices.com]

- 11. shop.moleculardevices.com [shop.moleculardevices.com]

- 12. avantorsciences.com [avantorsciences.com]

- 13. Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 15. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Scintillation proximity assay for measuring uptake by the human drug transporters hOCT1, hOAT3, and hOATP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validation of a fluorescent imaging plate reader membrane potential assay for high-throughput screening of glycine transporter modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. revvity.com [revvity.com]

- 19. revvity.com [revvity.com]

Application Notes and Protocols for Iprindole Dosage in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the calculation and administration of iprindole for animal studies, with a focus on rodent models. The information is intended to assist in the design of preclinical experiments for assessing the pharmacological properties of this compound.

Introduction to this compound

This compound is a tricyclic antidepressant (TCA) with a unique pharmacological profile. Unlike typical TCAs that primarily inhibit the reuptake of serotonin and norepinephrine, this compound's mechanism of action is not fully elucidated but is thought to involve the modulation of dopaminergic, serotonergic, and noradrenergic systems, as well as antagonism of histamine H1 and acetylcholine receptors[1][2]. Its distinct mechanism makes it a subject of interest in neuropharmacological research.

Dosage Calculation and Administration

General Considerations

The appropriate dosage of this compound can vary significantly depending on the animal species, the research question, and whether the study involves acute or chronic administration. It is crucial to perform dose-range finding studies to determine the optimal dose for a specific experimental paradigm.

Recommended Dosage Ranges

The following tables summarize reported dosages of this compound used in various animal models. These should be used as a starting point for experimental design.

Table 1: this compound Dosage in Rat Models

| Route of Administration | Dosage Range | Study Type | Observed Effects | Reference |

| Intraperitoneal (i.p.) | 10 mg/kg | Chronic (21 days) | Enhanced dopamine metabolism, reduced immobility in forced swim test | [3] |

| Intraperitoneal (i.p.) | 25 mg/kg/day | Chronic (15 days) | Raised pulmonary artery pressure | [4] |

| Gavage | Not Specified | Chronic (21 days) | Not Specified | [4] |

Table 2: this compound Dosage in Other Animal Models

| Animal Model | Route of Administration | Dosage Range | Study Type | Observed Effects | Reference | | :--- | :--- | :--- | :--- | :--- | | Pig | Intravenous (i.v.) | 15-30 mg/kg | Acute | Reduced severity of ventricular arrhythmias | | | Dog | Intravenous (i.v.) | 20 mg/kg | Acute | Reverted ouabain- and aconitine-induced arrhythmias | | | Cat | Intravenous (i.v.) | 1-10 mg (total dose) | Acute | Dose-dependent increases in pulmonary artery pressure |[4] |

Toxicity Data

Lethal Dose 50 (LD50): Publicly available literature does not provide specific LD50 values for this compound in rats or mice for oral, intraperitoneal, or intravenous routes of administration. Researchers should conduct their own acute toxicity studies to determine the LD50 and establish a therapeutic index for their specific animal model and experimental conditions.

Experimental Protocols

Preparation of this compound for Injection

For intraperitoneal or intravenous administration, this compound hydrochloride should be dissolved in a sterile, isotonic vehicle.

Materials:

-

This compound hydrochloride powder

-

Sterile 0.9% saline solution

-

Sterile vials

-

Syringes and needles

-

Vortex mixer

-

pH meter (optional)

Protocol:

-

Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume.

-

Aseptically add the calculated amount of this compound hydrochloride powder to a sterile vial.

-

Add the required volume of sterile 0.9% saline to the vial.

-

Vortex the solution until the this compound hydrochloride is completely dissolved.

-

If necessary, adjust the pH of the solution to a physiologically compatible range (e.g., 6.5-7.5).

-

The solution should be freshly prepared before each experiment.

Forced Swim Test (FST) in Rats

The FST is a common behavioral assay to assess antidepressant-like activity.

Materials:

-

Cylindrical water tank (approximately 40 cm high, 20 cm in diameter)

-

Water at 23-25°C

-

Towels

-

Video recording equipment (optional)

-

Stopwatch

Protocol:

-

Pre-test session (Day 1):

-

Fill the water tank to a depth of 30 cm.

-

Gently place each rat individually into the tank for a 15-minute swim session.

-

After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.

-

-

Drug Administration:

-

Administer this compound or vehicle to the rats at the desired time points before the test session (e.g., 24h, 5h, and 1h prior to the test).

-

-

Test session (Day 2):

-

24 hours after the pre-test session, place the rats individually back into the water tank for a 5-minute test session.

-

Record the duration of immobility during the 5-minute session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.

-

A decrease in the duration of immobility in the this compound-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

-

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway of this compound

The following diagram illustrates the potential, though not fully elucidated, signaling pathways affected by this compound.

Caption: Putative signaling pathways of this compound.

Experimental Workflow for Assessing Antidepressant-like Effects

The following diagram outlines a typical experimental workflow for evaluating the antidepressant-like effects of this compound in a rodent model.

Caption: Experimental workflow for antidepressant assessment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of neonatally administered this compound on adult behaviors of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute and sub-acute toxicity study reveals no dentrimental effect of formononetin in mice upon repeated i.p. dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Iprindole's Effect on Protein Expression

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the effects of the tricyclic antidepressant Iprindole on cellular protein expression, with a focus on the Unfolded Protein Response (UPR) and autophagy pathways. While direct Western blot analysis of this compound's effects is not extensively documented, research on other tricyclics, such as Amitriptyline, suggests potential modulation of these crucial cellular processes.[1][2][3][4] The following protocols and data interpretation guidelines are provided to facilitate such investigations.

Introduction

This compound is an atypical tricyclic antidepressant (TCA) with a unique pharmacological profile.[5][6][7] Unlike typical TCAs, it is a weak inhibitor of serotonin and norepinephrine reuptake.[5][8] Its mechanism of action is not fully elucidated but may involve interactions with various neurotransmitter systems.[5][9] Emerging evidence suggests that antidepressants can influence cellular stress response pathways, such as the Unfolded Protein Response (UPR) and autophagy, which are critical for cellular homeostasis and are implicated in the pathophysiology of depression.[4][10][11][12]

Western blot analysis is a powerful technique to quantify changes in the expression levels of key proteins within these pathways, providing insights into the molecular mechanisms of this compound's action.

Potential Signaling Pathways Modulated by this compound

The Unfolded Protein Response (UPR)

The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[12][13][14] It aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[12] Key protein markers of UPR activation that can be assessed by Western blot include:

-

IRE1α (Inositol-requiring enzyme 1α): An ER stress sensor that, when activated, initiates the splicing of XBP1 mRNA.[12][14]

-

PERK (PKR-like ER kinase): Another ER stress sensor that phosphorylates eIF2α to attenuate protein translation.[12][14]

-

ATF6 (Activating transcription factor 6): A transcription factor that, upon activation, upregulates UPR target genes.[12][14][15]

-

CHOP (C/EBP homologous protein): A pro-apoptotic transcription factor induced during prolonged ER stress.[12]

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Autophagy

Autophagy is a catabolic process responsible for the degradation of cellular components via lysosomes. It plays a key role in cellular quality control and has been linked to the mechanism of action of some antidepressants.[4][11] Key protein markers for monitoring autophagy by Western blot include:

-

LC3B (Microtubule-associated protein 1A/1B-light chain 3B): The conversion of LC3-I to the lipidated form LC3-II is a hallmark of autophagosome formation.[2]

-

p62/SQSTM1 (Sequestosome 1): An adaptor protein that is degraded during autophagy. Accumulation of p62 can indicate impaired autophagic flux.[1]

-

Beclin-1: A key component of the class III phosphatidylinositol 3-kinase (PI3K) complex, essential for the initiation of autophagy.[2][16]

Caption: The Autophagy signaling pathway.

Experimental Protocols

Cell Culture and this compound Treatment

-

Cell Line Selection: Choose a relevant cell line, such as a neuronal cell line (e.g., SH-SY5Y, PC12) or a cell line known to be responsive to antidepressants.

-

Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-